Amonafide dihydrochloride

Beschreibung

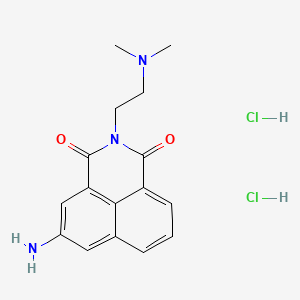

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

150091-68-2 |

|---|---|

Molekularformel |

C16H19Cl2N3O2 |

Molekulargewicht |

356.2 g/mol |

IUPAC-Name |

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride |

InChI |

InChI=1S/C16H17N3O2.2ClH/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;;/h3-5,8-9H,6-7,17H2,1-2H3;2*1H |

InChI-Schlüssel |

AEMLYYQEBPJIEO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

150091-68-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

amonafide; amonafide hydrochloride; benzisoquinolinedione; nafidimide. US brand name: Quinamed. Abbreviations: AMON. BIDA. Code name: MFA142. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Amonafide Dihydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide dihydrochloride is a synthetic naphthalimide derivative that has demonstrated significant antitumor activity in preclinical and clinical studies.[1][2] It belongs to the class of DNA intercalators and topoisomerase II (Topo II) inhibitors.[3][4] However, its mechanism of action is distinct from classical Topo II poisons like etoposide and doxorubicin, offering potential advantages in overcoming multidrug resistance.[3][5] This technical guide provides an in-depth exploration of the core mechanism of action of Amonafide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

Core Mechanism of Action

Amonafide exerts its cytotoxic effects through a dual mechanism involving direct interaction with DNA and inhibition of Topoisomerase II, a critical enzyme in DNA replication and transcription.

DNA Intercalation

Amonafide's planar naphthalimide ring structure allows it to insert itself between the base pairs of the DNA double helix.[6][7] This intercalation leads to a distortion of the DNA structure, which can interfere with the binding of DNA-processing enzymes and contribute to its cytotoxic effects. While the precise binding affinity of Amonafide to DNA has not been extensively reported, studies on derivatives suggest a strong interaction. For instance, an Amonafide-linked β-lactam derivative exhibited a DNA binding constant (Kb) of 5.16 x 10^4 M-1.[8]

Topoisomerase II Inhibition

The primary target of Amonafide is Topoisomerase II.[3][4] Unlike classical Topo II inhibitors that stabilize the "cleavable complex" (a transient state where DNA is cut), Amonafide is believed to inhibit the enzyme's catalytic activity before the formation of this complex.[5][9] It is considered an ATP-insensitive Topo II inhibitor, meaning its inhibitory action is not significantly affected by cellular ATP concentrations.[3] This unique mechanism results in less DNA damage compared to classical Topo II poisons.[9] Amonafide interferes with the breakage-reunion reaction of Topo II, leading to the accumulation of DNA strand breaks.[3][7]

The downstream consequences of Amonafide's interaction with DNA and Topo II include:

-

Cell Cycle Arrest: Amonafide induces a G2/M phase cell cycle arrest, preventing cancer cells from proceeding through mitosis.[1]

-

Induction of Apoptosis: The accumulation of DNA damage and cell cycle arrest triggers programmed cell death, or apoptosis. This is evidenced by the activation of key apoptotic proteins such as caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[8][10] Studies have also shown the involvement of the p53 pathway and the downregulation of anti-apoptotic proteins like Bcl-2.[8]

A key advantage of Amonafide is that it is not a substrate for P-glycoprotein (Pgp), a transmembrane protein that actively pumps many chemotherapy drugs out of cancer cells, leading to multidrug resistance.[3] This property makes Amonafide a promising candidate for treating resistant tumors.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Cytotoxicity of Amonafide

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HT-29 | Colon Cancer | 4.67 | MTT | [3] |

| HeLa | Cervical Cancer | 2.73 | MTT | [3] |

| PC3 | Prostate Cancer | 6.38 | MTT | [3] |

| M14 | Melanoma | ~8 | CCK-8 | [10] |

| A375 | Melanoma | ~8 | CCK-8 | [10] |

Table 2: Topoisomerase II Inhibition by Amonafide

| Parameter | Value | Assay | Reference |

| kDNA Decatenation IC50 | 184 µM | kDNA Decatenation | [5] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of Amonafide. Researchers should note that specific conditions may require optimization.

Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to separate interlinked DNA circles (catenated kinetoplast DNA, kDNA), a process that is inhibited by drugs like Amonafide.

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

This compound

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo II reaction buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng/µL)

-

Varying concentrations of Amonafide (dissolved in a suitable solvent like DMSO; include a solvent control)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified Topoisomerase IIα (e.g., 1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the decatenated DNA from the catenated kDNA.

-

Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated circles will migrate into the gel.

DNA Intercalation Assay (Fluorescence Quenching)

This method assesses the binding of Amonafide to DNA by measuring the quenching of its intrinsic fluorescence upon intercalation.

Materials:

-

This compound

-

Calf thymus DNA (ctDNA) or other suitable DNA

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of Amonafide in Tris-HCl buffer.

-

Prepare a series of solutions with a fixed concentration of Amonafide and increasing concentrations of ctDNA.

-

Measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength (e.g., determined from the absorption maximum of Amonafide).

-

The decrease in fluorescence intensity of Amonafide with increasing DNA concentration indicates binding.

-

The binding constant (Kb) can be calculated using the Stern-Volmer equation or by fitting the data to a suitable binding model.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following treatment with Amonafide.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Amonafide for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot for Cleaved Caspase-3

This assay detects the activation of apoptosis by measuring the cleavage of caspase-3, a key executioner caspase.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Amonafide as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates apoptosis induction.

-

Probe the same membrane for a loading control to ensure equal protein loading.

Visualizations

Signaling Pathway of Amonafide Action

Caption: Signaling pathway of this compound leading to cell death.

Experimental Workflow for Topoisomerase II Decatenation Assay

Caption: Workflow for the Topoisomerase II decatenation assay.

Logical Relationship of Amonafide's Distinct Mechanism

Caption: Logical relationships highlighting Amonafide's unique mechanism.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. UNBS5162 and amonafide inhibits tumor progression in human melanoma by the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Intercalation Properties of Amonafide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amonafide, a naphthalimide derivative, is a potent anti-cancer agent that primarily functions as a DNA intercalator and a topoisomerase II inhibitor.[1] Its mechanism of action involves the insertion of its planar chromophore between the base pairs of DNA, leading to conformational changes in the DNA structure. This interaction subsequently interferes with the catalytic cycle of topoisomerase II, an essential enzyme for DNA replication and repair.[2] Amonafide stabilizes the covalent complex between topoisomerase II and DNA, resulting in the accumulation of DNA strand breaks and the induction of apoptosis.[3][4] Notably, amonafide's activity is largely independent of ATP, distinguishing it from many classical topoisomerase II poisons.[5] Furthermore, amonafide has been shown to modulate critical cellular signaling pathways, including the AKT/mTOR and E2F1-dependent apoptotic pathways, contributing to its overall cytotoxic effects. This technical guide provides a comprehensive overview of the DNA intercalation properties of amonafide dihydrochloride, including quantitative binding data, detailed experimental protocols for its characterization, and a visual representation of its molecular and cellular mechanisms of action.

Quantitative DNA Binding Properties

The interaction of amonafide with DNA has been characterized by various biophysical techniques. While comprehensive experimental thermodynamic data for this compound is not extensively available in the public domain, computational studies and data from closely related analogs provide valuable insights into its binding affinity and energetics.

Table 1: DNA Binding Affinity of Amonafide

| Parameter | Value | Method | Source |

| Binding Constant (K) | 1.05 × 10⁵ M⁻¹ | UV-Vis Spectroscopy | [6] |

Table 2: Computationally Derived Thermodynamic Parameters for Amonafide-DNA Intercalation

| Parameter | Value (kcal/mol) | Method | Source | |---|---|---| | Net Binding Enthalpy (ΔH) | -41.7 to -48.1 | Molecular Dynamics Simulation |[7] |

Note: The net binding enthalpies were calculated for the intercalation of amonafide into the oligonucleotide duplex d(GGCCGGCCGG)•d(CCGGCCGGCC). These values are from a computational study and may not directly correspond to experimental thermodynamic parameters.

Experimental Protocols for Studying DNA Intercalation

This section provides detailed methodologies for key experiments used to characterize the DNA intercalation properties of amonafide. These protocols are based on established techniques and can be adapted for specific experimental needs.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the interaction of amonafide with DNA. Intercalation typically leads to hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the drug.

Objective: To determine the binding constant (K) of amonafide to DNA.

Materials:

-

This compound

-

Calf Thymus DNA (ct-DNA) or a specific oligonucleotide sequence

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of amonafide in the Tris-HCl buffer. The final concentration should be in the low micromolar range (e.g., 10-50 µM).

-

Prepare a concentrated stock solution of ct-DNA in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A₂₆₀ of 1.0 corresponds to ~50 µg/mL).

-

Place a fixed concentration of amonafide solution in the sample cuvette.

-

Record the initial absorption spectrum of amonafide (typically in the range of 200-600 nm).

-

Perform a titration by adding small aliquots of the ct-DNA stock solution to the amonafide solution in the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for 5 minutes before recording the absorption spectrum.

-

Correct the spectra for the dilution effect by subtracting the absorbance of the corresponding concentration of free DNA.

-

Plot the changes in absorbance at the wavelength of maximum absorption of amonafide as a function of DNA concentration.

-

The intrinsic binding constant (K) can be calculated by fitting the data to the following equation:

[DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(K(εb - εf))

where εₐ is the apparent extinction coefficient, εf is the extinction coefficient of free amonafide, and εb is the extinction coefficient of fully bound amonafide.

Fluorescence Spectroscopy

Fluorescence quenching assays are highly sensitive for studying DNA binding. The intrinsic fluorescence of amonafide may be quenched or enhanced upon intercalation into the DNA double helix.

Objective: To determine the binding affinity and mode of binding of amonafide to DNA.

Materials:

-

This compound

-

ct-DNA or a specific oligonucleotide sequence

-

Tris-HCl buffer

-

Quartz cuvettes for fluorescence

-

Spectrofluorometer

Procedure:

-

Prepare solutions of amonafide and DNA in the Tris-HCl buffer as described for UV-Vis spectroscopy.

-

Place a fixed concentration of amonafide solution in the cuvette.

-

Excite the amonafide solution at its maximum absorption wavelength and record the emission spectrum.

-

Titrate the amonafide solution with increasing concentrations of ct-DNA.

-

Record the fluorescence emission spectrum after each addition and equilibration.

-

The binding constant can be determined using the Stern-Volmer equation if quenching is observed:

F₀/F = 1 + Ksv[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Topoisomerase II DNA Cleavage Assay

This assay directly assesses the functional consequence of amonafide's interaction with DNA and topoisomerase II.

Objective: To determine the ability of amonafide to stabilize the topoisomerase II-DNA cleavable complex.[3]

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL BSA)

-

SDS (20%)

-

Proteinase K (10 mg/mL)

-

Loading buffer

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA (e.g., 200-300 ng), and varying concentrations of amonafide.

-

Initiate the reaction by adding a fixed amount of topoisomerase IIα (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.5 mg/mL.

-

Incubate at 37°C for another 30 minutes to digest the protein.

-

Add loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, nicked, and linear).

-

Visualize the DNA bands under UV light and quantify the amount of linear DNA, which represents the cleaved product.

Visualization of Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular and cellular processes affected by this compound.

Caption: Amonafide intercalating into the DNA double helix.

Caption: Inhibition of Topoisomerase II by Amonafide.

Caption: Amonafide's effects on cellular signaling pathways.

Conclusion

This compound's primary mechanism of action as a DNA intercalator and topoisomerase II inhibitor is well-established. Its ability to disrupt DNA integrity and modulate key signaling pathways underscores its potential as a chemotherapeutic agent. The quantitative data, though not fully comprehensive in the public literature, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals. Further investigation into the precise thermodynamic profile and stoichiometry of amonafide's DNA binding will provide a more complete understanding of its molecular interactions and may aid in the design of next-generation naphthalimide-based anti-cancer drugs. The visualization of its mechanisms provides a clear conceptual framework for its multifaceted action within the cell.

References

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Topoisomerase II Inhibition by Amonafide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amonafide dihydrochloride is a potent anti-cancer agent that functions as a DNA intercalator and a unique inhibitor of topoisomerase II.[1][2][3] Unlike classical topoisomerase II poisons, which primarily stabilize the enzyme-DNA cleavage complex, amonafide interferes with the initial binding of topoisomerase II to DNA and hinders ATP binding.[2][4] This distinct mechanism of action results in less extensive DNA damage compared to conventional topoisomerase II inhibitors, such as etoposide and doxorubicin.[2] Amonafide's activity is notably unaffected by P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance.[5] This technical guide provides a comprehensive overview of the core aspects of amonafide's topoisomerase II inhibitory action, including its mechanism, quantitative efficacy, and detailed experimental protocols for its study.

Mechanism of Action

Amonafide exerts its cytotoxic effects through a multi-faceted interaction with DNA and topoisomerase II. As a DNA intercalating agent, amonafide inserts itself between DNA base pairs, altering the DNA's structure.[1][2][6] This intercalation is a crucial first step in its inhibitory action.

Subsequently, amonafide disrupts the catalytic cycle of topoisomerase II at a step prior to the formation of the cleavable complex.[4] Specifically, it inhibits the binding of human topoisomerase II to DNA and interferes with ATP binding to the enzyme.[2] This dual inhibition prevents the enzyme from carrying out its essential function of managing DNA topology, leading to disruptions in DNA replication and transcription.[7]

While amonafide does induce DNA single- and double-strand breaks, it does so to a lesser extent than classic topoisomerase II poisons.[2][8] Instead of primarily stabilizing the cleavage complex, amonafide's mechanism is thought to lead to chromatin disorganization, triggering apoptosis through the release of chromatin loops from the nuclear matrix.[2][4] This unique mechanism may contribute to its distinct toxicity profile and its ability to circumvent certain drug resistance mechanisms.[2][5]

The cellular consequences of amonafide's action include cell cycle arrest at the G2/M phase and the induction of apoptosis.[9][10]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines and enzymatic assays.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| HT-29 | Colon Cancer | 4.67 | MTT | [8] |

| HeLa | Cervical Cancer | 2.73 | MTT | [8] |

| PC3 | Prostate Cancer | 6.38 | MTT | [8] |

Table 2: Inhibition of Topoisomerase II Catalytic Activity

| Assay | IC50 (µM) | Comparison Compounds (IC50 µM) | Reference |

| kDNA Decatenation | 184 | Mitoxantrone (3), Doxorubicin (4), Daunorubicin (12) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the topoisomerase II inhibitory activity of this compound.

Topoisomerase II-Mediated kDNA Decatenation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)

-

10 mM ATP solution

-

This compound stock solution (in DMSO)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide solution

-

Sterile distilled water

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide.

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:

-

x µL sterile distilled water (to bring the final volume to 20 µL)

-

2 µL 10x Topoisomerase II Reaction Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

1 µL this compound or DMSO vehicle control at various concentrations

-

1 µL purified topoisomerase IIα (e.g., 1-2 units)

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

-

Load the samples onto the prepared 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV illumination and document the results. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

Cell Viability Assays

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete medium and incubate overnight.[8]

-

The next day, treat the cells with serial dilutions of this compound (typically for 72 hours).[8] Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay determines cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution

-

10% (w/v) Trichloroacetic acid (TCA), cold

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

1% (v/v) Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the treatment period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1]

-

Wash the plates four to five times with 1% acetic acid to remove unbound dye.[1]

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510-540 nm using a microplate reader.[1][11]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for DNA Damage Markers

This technique is used to detect and quantify proteins indicative of a DNA damage response, such as phosphorylated histone H2AX (γ-H2AX).

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γ-H2AX, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchhub.com [researchhub.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. abcam.com [abcam.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 7. inspiralis.com [inspiralis.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

The Multifaceted Biological Activities of Naphthalimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalimide derivatives, a class of polycyclic aromatic compounds, have garnered significant attention in the scientific community due to their diverse and potent biological activities. Their unique planar structure allows them to interact with various biological macromolecules, leading to a wide spectrum of applications, from anticancer therapeutics to fluorescent cellular imaging. This technical guide provides an in-depth overview of the core biological activities of naphthalimide derivatives, focusing on their anticancer properties, their role as fluorescent probes, and their mechanism of targeting DNA. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity of Naphthalimide Derivatives

Naphthalimide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1][2] The anticancer activity is often attributed to their ability to intercalate into DNA and inhibit the function of crucial enzymes involved in DNA replication and repair, such as topoisomerase II.[3][4][5]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of naphthalimide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of naphthalimide derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Amonafide | HT-29 | Colon Carcinoma | 4.67 | [6] |

| HeLa | Cervical Cancer | 2.73 | [6] | |

| PC3 | Prostate Cancer | 6.38 | [6] | |

| Mitonafide | A261 | - | 2.8 | [7] |

| Compound 1 | A549 | Lung Carcinoma | 2.8 | [7] |

| A261 | - | 2.5 | [7] | |

| Compound 7 | A549 | Lung Carcinoma | 1.5-4.5 | [7] |

| Compound 3 | U87-MG | Glioblastoma | 11.11 ± 1.63 | [8] |

| DBTRG-05MG | Glioblastoma | 5.58 ± 1.30 | [8] | |

| Compound 4 | U87-MG | Glioblastoma | 30.48 ± 1.86 | [8] |

| DBTRG-05MG | Glioblastoma | 17.32 ± 1.40 | [8] | |

| Compound 5e | H1975 | Lung Cancer | 16.56 | [9] |

| Naphthalimide-benzothiazole derivative 28 | - | Colon and Breast Cancer | 0.3-0.8 | [10] |

This table presents a selection of reported IC50 values. The activity of naphthalimide derivatives can vary significantly based on their specific chemical structure and the cancer cell line being tested.

Naphthalimide Derivatives as Fluorescent Probes

The inherent fluorescence of the naphthalimide scaffold makes it an excellent platform for the development of fluorescent probes for cellular imaging and sensing applications.[11][12] By modifying the naphthalimide core with different functional groups, researchers can tune the photophysical properties, such as quantum yield and Stokes shift, and introduce selectivity for specific analytes or cellular organelles.

Quantitative Fluorescence Data

The efficiency of a fluorescent probe is characterized by its fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, and its Stokes shift, which is the difference between the maximum absorption and emission wavelengths.

| Compound | Solvent | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| Piperidine-naphthalimide 7 | Dioxane | 0.821 | - | [6] |

| Piperidine-naphthalimide 8 | Toluene | 0.453 | - | [6] |

| HP-NAP | Hexane | ~1.00 | - | [13] |

| HP-NAP | THF | 0.54 | - | [13] |

| HP-NAP | Acetonitrile | 0.18 | - | [13] |

| NMI-BF2 | - | 0.0053 | 263 | [14] |

| MNP | - | 0.01 ± 0.004 | - | [11] |

| MNP with Fe³⁺ | - | 0.272 ± 0.008 | - | [11] |

The fluorescence properties of naphthalimide derivatives are highly sensitive to their environment, including solvent polarity.

DNA Targeting by Naphthalimide Derivatives

A primary mechanism of action for the anticancer activity of many naphthalimide derivatives is their ability to interact with DNA.[2] The planar aromatic core of the naphthalimide molecule allows it to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Quantitative DNA Binding Data

The affinity of a naphthalimide derivative for DNA is quantified by its binding constant (K). Higher binding constants indicate a stronger interaction.

| Compound | DNA Type | Binding Constant (K) (M⁻¹) | Reference | |---|---|---|---|---| | Ruthenium-naphthalimide conjugate | Salmon Testes DNA | 10⁶ - 10⁷ |[15] | | Bis-naphthalimide derivative 11 | - | High |[10] |

The DNA binding affinity is influenced by factors such as the structure of the naphthalimide derivative and the specific DNA sequence.

Signaling Pathways and Mechanisms of Action

The biological effects of naphthalimide derivatives are mediated through the modulation of specific cellular signaling pathways. A key mechanism for their anticancer activity is the inhibition of Topoisomerase II, an enzyme that plays a critical role in DNA topology and replication.

Topoisomerase II Inhibition and Apoptosis Induction

Naphthalimide derivatives can stabilize the transient covalent complex formed between Topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.[3][4][5] This DNA damage triggers a cellular stress response, activating signaling pathways that ultimately lead to programmed cell death, or apoptosis.

The induction of DNA double-strand breaks by naphthalimide derivatives activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate a cascade of downstream proteins, including the tumor suppressor p53 and the transcription factor E2F1.[16] Activation of p53 and E2F1 can lead to the upregulation of pro-apoptotic proteins like Bax, which promotes the release of cytochrome c from the mitochondria.[16] Cytochrome c then initiates the caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which dismantle the cell and execute apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of naphthalimide derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the naphthalimide derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. ijfans.org [ijfans.org]

- 3. Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 10. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]

- 12. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 14. Naphthalimide Nanoprobe with Enhanced Electron-Withdrawing Ability and Large Stokes Shift for NIR-II Fluorescence Imaging-Guided Phototheranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Amonafide: A Technical Guide to an ATP-Insensitive Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amonafide is a potent antineoplastic agent belonging to the naphthalimide class of compounds. Its primary mechanism of action is the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. A distinguishing feature of Amonafide is its ATP-insensitive mode of inhibition, which sets it apart from many classical topoisomerase II poisons. This technical guide provides an in-depth analysis of Amonafide's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.

Introduction

DNA topoisomerases are ubiquitous enzymes that resolve topological challenges in the genetic material by catalyzing the transient cleavage and re-ligation of DNA strands.[1][2] Type II topoisomerases, such as topoisomerase II (Topo II), mediate the passage of a double-stranded DNA segment through a transient double-strand break in another, a process essential for relieving supercoiling and decatenating replicated chromosomes.[3][4] Many anticancer drugs, known as Topo II poisons, exploit this mechanism by stabilizing the transient "cleavage complex," in which the enzyme is covalently linked to the 5'-ends of the cleaved DNA.[1][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of toxic DNA double-strand breaks and subsequent cell death.[1][6]

Amonafide (NSC308847) is a DNA intercalator and a unique Topo II inhibitor that has demonstrated significant antitumor activity.[7][8] Unlike many conventional Topo II inhibitors such as etoposide and doxorubicin, the inhibitory action of Amonafide on the DNA cleavage-re-ligation equilibrium is only slightly affected by ATP.[7] This ATP-insensitivity, along with its ability to circumvent P-glycoprotein-mediated efflux, makes Amonafide a compound of significant interest in overcoming multidrug resistance in cancer therapy.[7][9]

Mechanism of Action: An ATP-Insensitive Topo II Poison

Amonafide exerts its cytotoxic effects by interfering with the breakage-reunion reaction of mammalian DNA topoisomerase II.[10] It stabilizes the reversible enzyme-DNA "cleavable complex," leading to an accumulation of protein-linked DNA single- and double-strand breaks.[7][10] Denaturation of this complex results in DNA cleavage and the covalent attachment of Topo II to the cleaved DNA.[10]

A key characteristic of Amonafide is that its ability to stimulate Topo II-mediated DNA cleavage is largely independent of ATP.[7] Topoisomerase II-mediated DNA cleavage induced by Amonafide is only slightly affected (less than 3-fold) by 1 mM ATP.[7] This contrasts with classical Topo II inhibitors like doxorubicin, etoposide, and mitoxantrone, whose activities are more sensitive to ATP concentrations.[7] This suggests that Amonafide inhibits Topo II catalysis before the formation of the cleavable complex and may interfere with ATP binding.[11]

Furthermore, Amonafide is a DNA intercalating agent, a property that contributes to its mechanism of action.[10][12] Unwinding measurements have confirmed its ability to insert itself between DNA base pairs.[10]

The following diagram illustrates the proposed mechanism of Amonafide's action on Topoisomerase II.

Quantitative Data on Amonafide's Activity

The cytotoxic and inhibitory activities of Amonafide have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Amonafide

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colon Cancer | 4.67 | [7] |

| HeLa | Cervical Cancer | 2.73 | [7] |

| PC3 | Prostate Cancer | 6.38 | [7] |

| K562 | Chronic Myelogenous Leukemia | - | [13] |

| S-180 | Sarcoma | - | [14] |

| H22 | Hepatoma | - | [14] |

IC50 values represent the concentration of Amonafide required to inhibit cell growth by 50%.

Table 2: Comparison of Cytotoxicity with an Amonafide Analogue (R16)

| Cell Line | Cancer Type | Amonafide IC50 (µmol/L) | R16 IC50 (µmol/L) | Citation |

| Leukemia | Leukemia | 4.45 | 2.08 | [14] |

| Liver Cancer | Liver Cancer | 4.63 | 1.92 | [14] |

| Colon Cancer | Colon Cancer | 6.41 | 3.22 | [14] |

| Ovary Cancer | Ovary Cancer | 10.10 | 5.67 | [14] |

This table highlights the enhanced potency of a novel Amonafide analogue, R16.[14]

Cellular Signaling Pathways Affected by Amonafide

The induction of DNA double-strand breaks by Amonafide triggers a cascade of cellular responses, primarily centered around the DNA Damage Response (DDR) pathway, which can ultimately lead to apoptosis.

In p53-deficient cells, an Amonafide analogue has been shown to induce G2/M cell cycle arrest and apoptosis through an E2F1-dependent pathway.[13] This process involves the activation of the ATM/ATR signaling cascade, leading to the increased expression of E2F1, p73, and Apaf-1.[13]

The following diagram depicts the signaling pathway initiated by Amonafide-induced DNA damage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Amonafide's activity as a Topo II inhibitor.

Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity is indicative of a Topo II inhibitor.[4][15]

Materials:

-

Purified human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP solution (e.g., 20 mM)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Amonafide (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Nuclease-free water

-

Agarose gel (0.8-1%) and electrophoresis apparatus

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture on ice containing:

-

10x Topo II Assay Buffer

-

10x ATP solution

-

kDNA (e.g., 0.1-0.2 µg)

-

Nuclease-free water to the final volume.

-

-

Add the test compound (Amonafide) at various concentrations. Include a solvent control (e.g., DMSO).

-

Initiate the reaction by adding a predetermined amount of Topoisomerase II enzyme (typically 1-5 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5x Stop Buffer/Loading Dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Stain the gel with a DNA stain and visualize the bands under UV light.

Interpretation:

-

In the absence of an inhibitor, Topo II will decatenate the kDNA, resulting in fast-migrating minicircles.

-

In the presence of an effective inhibitor like Amonafide, the decatenation will be inhibited, and the kDNA will remain as a high molecular weight network at the top of the gel.

In Vitro DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the Topo II-DNA cleavage complex, leading to the linearization of a supercoiled plasmid DNA.[3][15]

Materials:

-

Purified human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (similar to the decatenation assay)

-

ATP

-

Amonafide (or other test compounds)

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose gel and electrophoresis apparatus

-

DNA stain and imaging system

Procedure:

-

Set up reaction mixtures as described for the decatenation assay, but use supercoiled plasmid DNA as the substrate.

-

Add the test compound and Topoisomerase II.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and denature the protein by adding SDS.

-

Digest the protein by adding Proteinase K and incubating further.

-

Analyze the DNA products by agarose gel electrophoresis.

Interpretation:

-

Topo II alone will relax the supercoiled DNA.

-

A Topo II poison like Amonafide will stabilize the cleavage complex, leading to the appearance of linearized plasmid DNA upon denaturation with SDS. The amount of linear DNA is proportional to the drug's activity.

The following workflow diagram illustrates the process of evaluating a potential Topoisomerase II inhibitor.

Conclusion

Amonafide stands out as a Topoisomerase II inhibitor due to its ATP-insensitive mechanism of action and its ability to overcome certain forms of drug resistance. Its mode of stabilizing the Topo II-DNA cleavage complex, leading to cytotoxic double-strand breaks, has been well-characterized. The quantitative data on its cytotoxicity and the understanding of the downstream signaling pathways it triggers provide a solid foundation for its further investigation and development. The experimental protocols detailed herein offer a roadmap for researchers to assess the activity of Amonafide and novel analogues in the pursuit of more effective cancer therapeutics. The unique properties of Amonafide continue to make it a valuable tool in cancer research and a promising candidate for clinical applications, particularly in the context of resistant malignancies.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Amonafide Dihydrochloride: A Technical Guide to its Impact on DNA Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amonafide is a chemotherapeutic agent classified as an imide derivative of naphthalic acid, which has demonstrated significant anti-neoplastic activity.[1][2] Its primary mechanism of action involves a dual assault on DNA integrity through DNA intercalation and inhibition of topoisomerase II (Topo II).[1][3] Unlike classical Topo II inhibitors, amonafide's unique mode of action results in less extensive DNA damage, suggesting a different therapeutic profile.[4][5] This technical guide provides an in-depth review of the effects of amonafide dihydrochloride on DNA integrity, detailing its mechanism of action, the resultant cellular consequences, and the signaling pathways involved. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action

Amonafide's cytotoxic effects are primarily driven by two coordinated actions that compromise genomic stability: DNA intercalation and a unique form of Topoisomerase II inhibition.

DNA Intercalation

Amonafide possesses a planar naphthalimide chromophore structure that enables it to insert itself between the base pairs of the DNA double helix.[1][6] This intercalation physically disrupts the DNA's structure, which can interfere with the processes of DNA replication and RNA synthesis, ultimately contributing to cell death.[1]

Topoisomerase II Inhibition

Amonafide is a potent inhibitor of Topoisomerase II, an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation.[1][3] However, its inhibitory mechanism is distinct from classical Topo II poisons like etoposide or doxorubicin.

Key distinguishing features include:

-

Action Prior to Cleavable Complex Formation: Amonafide inhibits Topo II catalysis before the formation of the Topo II-DNA cleavable complex.[4][5] It achieves this by inhibiting the binding of Topo II to DNA.[4][5]

-

ATP Competition: It interferes with ATP binding to Topo II, a step required for the enzyme's catalytic cycle.[4][5]

-

Reduced DNA Damage: This unique mechanism leads to less extensive DNA damage compared to classical inhibitors, which trap the cleavable complex and generate numerous double-strand breaks.[4][5] Amonafide treatment results primarily in high molecular weight DNA fragmentation (50-300 kb), rather than the widespread smaller fragments (<50 kb) produced by agents like etoposide and daunorubicin.[5]

This leads to a "chromatin disorganization model," where amonafide's inhibition of Topo II's binding to DNA causes the release of large chromatin loops from the nuclear matrix, triggering apoptosis without requiring extensive DNA cleavage.[4][5]

Quantitative Data on Amonafide Activity

The following tables summarize key quantitative data regarding the inhibitory effects of amonafide.

Table 1: In Vitro Cytotoxicity of Amonafide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colon | 4.67 | [7] |

| HeLa | Cervical | 2.73 | [7] |

| PC3 | Prostate | 6.38 | [7] |

| A549 | Lung | ~2.0 - 23.46 | [8] |

Table 2: Comparative Inhibition of kDNA Decatentation by Topoisomerase II Inhibitors

| Compound | IC50 (µM) | Citation |

| Amonafide | 184 | [4] |

| Mitoxantrone | 3 | [4] |

| Doxorubicin | 4 | [4] |

| Daunorubicin | 12 | [4] |

kDNA decatentation is a standard assay to measure the catalytic activity of Topoisomerase II.

Cellular Ramifications of DNA Integrity Disruption

The damage and disorganization of DNA instigated by amonafide trigger robust cellular responses, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment with amonafide leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[9][10][11] This arrest is a critical checkpoint, preventing cells with damaged DNA from proceeding into mitosis, thereby averting the propagation of genomic errors.

Induction of Apoptosis

The DNA damage serves as a primary signal for the initiation of programmed cell death. Amonafide-induced apoptosis has been observed in numerous cell lines.[5][9] This process is mediated by complex signaling networks that sense DNA damage and execute the apoptotic cascade.

Key Signaling Pathways

In response to DNA damage, cells activate intricate signaling pathways. In p53-deficient cells, an amonafide analogue was shown to activate an E2F1-dependent apoptotic pathway.[9]

This pathway involves the following key steps:

-

DNA Damage Sensing: Amonafide induces DNA double-strand breaks (DSBs).[9]

-

ATM/ATR Activation: The damage activates the ATM/ATR signaling cascade, which are central kinases in the DNA damage response.[9]

-

E2F1 Upregulation: ATM/ATR signaling leads to the increased expression of the transcription factor E2F1.[9]

-

p73 Activation: E2F1, in turn, induces the expression of p73 (a p53 homologue) and Apaf-1, and promotes the dissociation of p73 from its inhibitor, HDM2.[9]

-

Apoptosis Execution: Activated p73 and Apaf-1 trigger the mitochondrial apoptotic pathway, leading to cell death.[9]

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Amonafide Dihydrochloride: In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amonafide dihydrochloride is a potent antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1] Its mechanism of action leads to the induction of DNA damage, cell cycle arrest, and apoptosis in cancer cells.[2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound in cancer cell lines. The protocols outlined herein cover cell viability assessment, cell cycle analysis, and apoptosis detection.

Mechanism of Action

Amonafide exerts its cytotoxic effects primarily through two mechanisms:

-

DNA Intercalation: Amonafide inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.[1]

-

Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA strand breaks.[2]

This dual mechanism of action ultimately triggers cellular pathways leading to cell cycle arrest and programmed cell death (apoptosis).

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| HT-29 | Colon Carcinoma | 4.67 | 72 hours |

| HeLa | Cervical Cancer | 2.73 | 72 hours |

| PC3 | Prostate Cancer | 6.38 | 72 hours |

| A549 | Lung Carcinoma | 1.1 - 23.46 | 48 - 72 hours[3] |

Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions. The data presented is a summary from published literature.[3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

This compound

-

Selected cancer cell lines (e.g., HT-29, HeLa, PC3)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Perform a cell count and adjust the cell density.

-

Seed 2.5 x 10³ cells in 150 µL of complete medium per well in a 96-well plate.[4]

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the Amonafide stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).

-

Remove the medium from the wells and add 150 µL of the medium containing the different concentrations of Amonafide. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for the desired treatment duration (e.g., 72 hours).[4]

-

-

MTT Assay:

-

After the incubation period, add 50 µL of MTT solution (1 mg/mL in PBS) to each well.[4]

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software.

-

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

Trypsin-EDTA

-

PBS

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to the cell suspension for fixation.[5]

-

Incubate the cells on ice for at least 2 hours or store them at -20°C overnight.[5]

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol detects and quantifies apoptosis induced by this compound.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

Trypsin-EDTA (use a gentle formulation if possible)

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. The floating cells are likely to be apoptotic or necrotic.

-

Gently trypsinize the adherent cells.

-

Combine the floating and adherent cells for each sample and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.[6]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate controls to set up compensation and quadrants: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Visualizations

References

- 1. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Determining the IC50 of Amonafide Dihydrochloride in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide dihydrochloride is a potent anti-cancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][2] Its mechanism of action involves the stabilization of the topoisomerase II-DNA complex, which leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in preclinical drug development, providing a quantitative measure of its potency against various cancer cell lines. These application notes provide detailed protocols for determining the IC50 of this compound using two common colorimetric assays: the MTT and SRB assays.

Data Presentation: IC50 Values of this compound

The following table summarizes the IC50 values of this compound in various human cancer cell lines as reported in the literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density, drug exposure time, and the specific assay used.

| Cancer Type | Cell Line | IC50 (µM) | Assay | Exposure Time |

| Colon Cancer | HT-29 | 4.67 | MTT | Not Specified |

| Cervical Cancer | HeLa | 2.73 | MTT | Not Specified |

| Prostate Cancer | PC-3 | 6.38 | MTT | Not Specified |

| Breast Cancer | MCF-7 | 11.23 | Not Specified | Not Specified |

| Breast Cancer | MDA-MB-231 | 13.98 | Not Specified | Not Specified |

| Leukemia | K562 | Not Specified | Not Specified | Not Specified |

| Leukemia | Thp1 | Not Specified | Not Specified | 48 hours[5] |

| Leukemia | KG1 | Not Specified | Not Specified | 48 hours[5] |

Experimental Protocols

Two of the most common methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.[6]

Experimental Workflow for IC50 Determination

Caption: A flowchart illustrating the key steps in determining the IC50 value of a compound.

Protocol 1: MTT Assay

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Mix gently on a plate shaker to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis.

-

Protocol 2: SRB Assay

This protocol is an alternative to the MTT assay and is particularly useful for high-throughput screening.[8]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% acetic acid

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.[9]

-

-

Washing and Staining:

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[9]

-

Allow the plates to air dry completely.

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Follow step 5 from the MTT assay protocol to calculate the IC50 value.

-

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. This leads to the accumulation of DNA double-strand breaks, which in turn activates cellular stress responses. In p53-deficient cells, this DNA damage can trigger the ATM/ATR signaling pathway.[11] This pathway then activates an E2F1-dependent mitochondrial and cell cycle checkpoint signaling cascade, leading to the upregulation of p73, Apaf-1, and the cell cycle inhibitor p21.[11] This cascade ultimately results in G2/M cell cycle arrest and apoptosis.[5][11]

Caption: The signaling cascade initiated by this compound leading to apoptosis.

References

- 1. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]